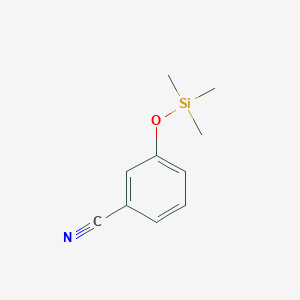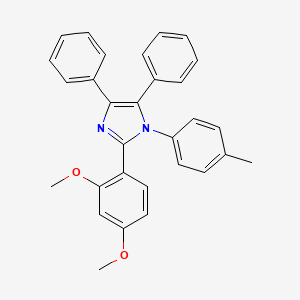
Methyl (2,4,6-trichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2,4,6-trichlorophenoxy)acetate is an organic compound with the molecular formula C9H7Cl3O3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with three chlorine atoms at the 2, 4, and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (2,4,6-trichlorophenoxy)acetate can be synthesized through the esterification of 2,4,6-trichlorophenoxyacetic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2,4,6-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2,4,6-trichlorophenoxyacetic acid and methanol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophilic reagents like ammonia or thiols are used, often in the presence of a base to facilitate the reaction.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Major Products Formed
Hydrolysis: 2,4,6-trichlorophenoxyacetic acid and methanol.
Substitution: Various substituted phenoxyacetic acid derivatives.
Oxidation: Quinones and other oxidized phenolic compounds.
Applications De Recherche Scientifique
Methyl (2,4,6-trichlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl (2,4,6-trichlorophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it can act as a herbicide by disrupting the growth and development of plants. The compound interferes with the plant’s hormonal balance, leading to uncontrolled growth and eventual death. The exact molecular pathways and targets involved in this process are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2,4,5-trichlorophenoxy)acetate: Similar structure but with chlorine atoms at the 2, 4, and 5 positions.
2,4,6-trichlorophenoxyacetic acid: The acid form of the compound without the methyl ester group.
Uniqueness
Methyl (2,4,6-trichlorophenoxy)acetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 2, 4, and 6 positions makes it more resistant to certain chemical reactions compared to its analogs, thereby influencing its reactivity and applications.
Propriétés
Numéro CAS |
51550-51-7 |
|---|---|
Formule moléculaire |
C9H7Cl3O3 |
Poids moléculaire |
269.5 g/mol |
Nom IUPAC |
methyl 2-(2,4,6-trichlorophenoxy)acetate |
InChI |
InChI=1S/C9H7Cl3O3/c1-14-8(13)4-15-9-6(11)2-5(10)3-7(9)12/h2-3H,4H2,1H3 |
Clé InChI |
VRXNMSKLUBJWBC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COC1=C(C=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



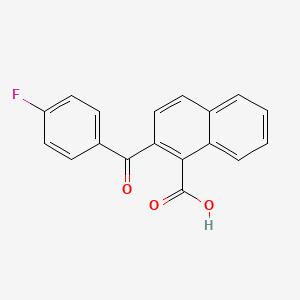

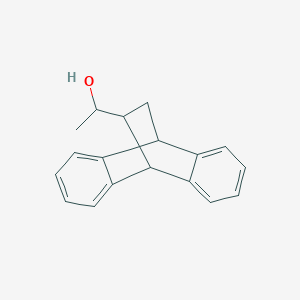
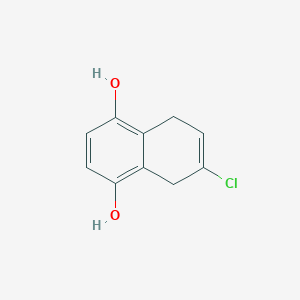
![N-(4-methoxyphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11944767.png)


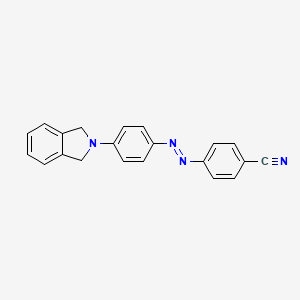

![Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate](/img/structure/B11944820.png)
